β-Carotene-d10 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

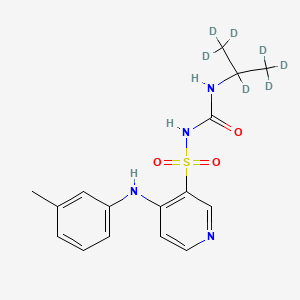

“β-Carotene-d10 (Major)” is a variant of β-Carotene, which is an organic, strongly colored red-orange pigment abundant in fungi, plants, and fruits . It is a member of the carotenes, which are terpenoids (isoprenoids), synthesized biochemically from eight isoprene units and thus having 40 carbons . It is used as a dietary supplement and may be prescribed to treat erythropoietic protoporphyria, an inherited condition of sunlight sensitivity .

Synthesis Analysis

The synthesis of β-carotene involves several mechanisms, including effects on gap junctional intercellular communication, growth factor signaling, cell cycle progression, differentiation-related proteins, retinoid-like receptors, antioxidant response element, nuclear receptors, AP-1 transcriptional complex, the Wnt/β-catenin pathway, and inflammatory cytokines . It also stimulates the proliferation of B- and T-lymphocytes, the activity of macrophages and cytotoxic T-cells, effector T-cell function, and the production of cytokines .

Molecular Structure Analysis

Modifications of the usual C40 linear and symmetrical carotenoid skeleton give rise to a wide array of structures of carotenes and xanthophylls in plant tissues. These include acyclic, monocyclic and dicyclic carotenoids, along with hydroxy and epoxy xanthophylls and apocarotenoids .

Chemical Reactions Analysis

β-Carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen . β-Carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartment . It undergoes an addition reaction and provided evidence that β-carotene can function as an effective chain-breaking antioxidant at low partial pressures of oxygen .

Scientific Research Applications

Nutraceuticals and Dietary Supplements

β-Carotene is well-known for its provitamin A activity, which is crucial for vision, growth, and immune function. The deuterated form, β-Carotene-d10, could be used in nutraceuticals and dietary supplements to study metabolic pathways and the bioavailability of β-Carotene in the human body .

Food Science

In food science, β-Carotene serves as a natural colorant and antioxidant. β-Carotene-d10 could be utilized in research to understand its stability during food processing and storage, as well as its impact on the nutritional quality of food products .

Biomedical Research

β-Carotene’s antioxidant properties make it valuable in biomedical research. The deuterated version could be used in studies investigating its role in preventing oxidative stress-related diseases, such as cardiovascular disorders .

Ophthalmology

Due to its role in eye health, β-Carotene is studied for its potential to prevent age-related macular degeneration. β-Carotene-d10 could be applied in ophthalmological research to trace its conversion to retinol and its accumulation in the ocular tissues .

Synthetic Biology

The production of β-Carotene through microbial fermentation is an area of interest in synthetic biology. β-Carotene-d10 could be used as a tracer to study the efficiency of biosynthetic pathways engineered for carotenoid production .

Mechanism of Action

Target of Action

β-Carotene, a precursor of vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the human body . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various biological processes .

Mode of Action

β-Carotene interacts with its targets by being metabolized into retinal, a form of vitamin A . This conversion is facilitated by the enzyme beta-carotene dioxygenase . β-Carotene also exhibits antioxidant properties, reducing reactive oxygen species (ROS) levels in cells . It has been shown to alleviate oxidative stress by modulating the Nrf2/Keap1-mediated pathway .

Biochemical Pathways

The metabolism of β-Carotene involves several biochemical pathways. It is synthesized in plastids and cytosol through an intermediate carotenoid biosynthesis pathway . The conversion of β-Carotene to retinal is a critical step, which is regulated by the enzyme β-carotene oxygenase 1 . This process influences retinoic acid receptor- and retinoid X receptor-mediated signaling .

Pharmacokinetics

The bioavailability of β-Carotene is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The elimination of β-Carotene takes several days, with a half-life of 5-7 days . The bioconversion of β-Carotene to retinal is dose-dependent .

Result of Action

The action of β-Carotene leads to several molecular and cellular effects. As an antioxidant, it reduces oxidative stress in cells . Its conversion to retinal enables retinoic acid receptor- and retinoid X receptor-mediated signaling, which can modulate the expression of specific genes . This can have various health benefits, including reduced incidence of several chronic diseases .

Action Environment

The action, efficacy, and stability of β-Carotene can be influenced by various environmental factors. For instance, the production of β-Carotene through microbial fermentation has been found to be a high-efficiency and environmentally friendly method . Moreover, the use of inexpensive carbon sources can further improve the production of β-Carotene .

Safety and Hazards

Future Directions

The beneficial effects of carotenoid-rich vegetables and fruits in health and in decreasing the risk of certain diseases have been attributed to the major carotenoids, β-carotene, lycopene, lutein, zeaxanthin, crocin (/crocetin) and curcumin, due to their antioxidant effects . It is thought that carotenoids act in a time- and dose-dependent manner . In 2022, the global β-carotene market reached $575 million, which is expected to increase .

properties

| { "Design of the Synthesis Pathway": "The synthesis of β-Carotene-d10 (Major) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Isoprene-d10", "Acetone", "Methanol", "Benzene", "Acetic anhydride", "Sodium borohydride", "Lithium aluminum hydride", "Methyl magnesium bromide", "Copper(II) sulfate pentahydrate", "Sodium hydroxide", "Sulfuric acid", "Potassium hydroxide", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of isoprene-d10 with acetone to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-one", "2. Reduction of the above compound with sodium borohydride to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-ol", "3. Oxidation of the above compound with copper(II) sulfate pentahydrate and sodium hydroxide to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-one", "4. Conversion of the above compound to 3-methyl-2-cyclohexen-1-one by treatment with sulfuric acid and potassium hydroxide", "5. Addition of methyl magnesium bromide to 3-methyl-2-cyclohexen-1-one to form 3-methyl-2-cyclohexen-1-ol", "6. Conversion of the above compound to 3-methyl-2-cyclohexen-1-one-1-carboxylic acid by oxidation with potassium permanganate", "7. Esterification of the above compound with methanol to form 3-methyl-2-cyclohexen-1-one-1-carboxylic acid methyl ester", "8. Reduction of the above compound with lithium aluminum hydride to form 3-methyl-2-cyclohexen-1-ol-1-carboxylic acid methyl ester", "9. Dehydration of the above compound to form β-carotene-d10 (Major)" ] } | |

CAS RN |

1331639-85-0 |

Molecular Formula |

C40H56 |

Molecular Weight |

546.949 |

IUPAC Name |

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2 |

InChI Key |

OENHQHLEOONYIE-OGWJDWTISA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

synonyms |

(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10; β,β-Carotene-d10; all-trans-β-Carotene-d10; BetaVit-d10; Betacarotene-d10; Carotaben-d10; Carotene Base 80S-d10; NSC 62794-d10; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)